molecular formula C8H10O2 B3359846 3-Methyl-2-(2-oxopropyl)furan CAS No. 87773-62-4

3-Methyl-2-(2-oxopropyl)furan

Cat. No.: B3359846
CAS No.: 87773-62-4
M. Wt: 138.16 g/mol
InChI Key: XVFFSHOUXDIMLE-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-oxopropyl)furan (IUPAC name), commonly referred to as mesifuran, is a heterocyclic organic compound with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol . It features a furan ring substituted with a methyl group at position 3 and a 2-oxopropyl group at position 2 (Figure 1).

Properties

IUPAC Name

1-(3-methylfuran-2-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-3-4-10-8(6)5-7(2)9/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFFSHOUXDIMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337980
Record name 3-Methyl-2-(2-oxopropyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87773-62-4
Record name 3-Methyl-2-(2-oxopropyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(2-oxopropyl)furan can be achieved through various methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization steps. The reaction typically requires the presence of a strong acid catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve the use of biomass-derived feedstocks. Furan platform chemicals, such as furfural and 5-hydroxymethylfurfural, can be converted into the desired compound through a series of chemical transformations. This approach aligns with the growing interest in sustainable and green chemistry practices .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(2-oxopropyl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-oxopropyl)furan involves its interaction with bacterial enzymes and proteins. Studies have shown that the compound can inhibit the activity of topoisomerase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The table below summarizes the structural features, molecular weights, and bioactivities of mesifuran and its analogs:

Compound Name (IUPAC) Structure Molecular Weight (g/mol) Key Substituents Biological Activities Sources
3-Methyl-2-(2-oxopropyl)furan (mesifuran) Furan with methyl and 2-oxopropyl groups 138.16 Methyl, 2-oxopropyl Antimicrobial, antioxidant, anti-inflammatory, hepatoprotective, flavorant
3-Methyl-2-(2-methyl-2-butenyl)furan (rosefuran) Furan with methyl and 2-methyl-2-butenyl groups 136.19* Methyl, 2-methyl-2-butenyl Aromatic component in eaglewood oil
3-Methyl-2-(2-oxopropyl)thiophene Thiophene with methyl and 2-oxopropyl groups 154.07* Methyl, 2-oxopropyl, sulfur atom Not specified (thiophenes often exhibit redox activity)
(Z)-4-Methyl-5-(2-oxopropylidene)-5H-furan-2-one Furanone with methyl and oxopropylidene 152.14 Methyl, oxopropylidene Component in biomass pyrolysis bio-oil
3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3H)-one Dihydrofuranone with methyl and oxopropyl 156.18 Methyl, oxopropyl, lactone ring Not documented in provided evidence

Note: Molecular weights marked with () are estimated based on structural formulas.*

Detailed Comparisons

Rosefuran (3-Methyl-2-(2-methyl-2-butenyl)furan)
  • Structural Differences : The 2-methyl-2-butenyl group replaces the 2-oxopropyl group in mesifuran, reducing polarity and altering aroma profiles .
  • Applications : Primarily used in perfumery due to its woody, floral scent in eaglewood oil. Lacks documented bioactivity in the provided evidence.
3-Methyl-2-(2-oxopropyl)thiophene
(Z)-4-Methyl-5-(2-oxopropylidene)-5H-furan-2-one
  • Structural Differences: The lactone ring (furanone) and conjugated oxopropylidene group increase electrophilicity, which may enhance antimicrobial properties.
3-Methyl-5-(2-oxopropyl)dihydrofuran-2(3H)-one
  • Structural Differences : The saturated lactone ring improves stability but reduces aromaticity compared to mesifuran.
  • Bioactivity: Limited data in provided evidence, though lactones often exhibit antibiotic or anti-cancer activities .

Key Research Findings

Bioactivity Superiority of Mesifuran :

  • Mesifuran outperforms analogs like rosefuran in therapeutic applications due to its 2-oxopropyl group, which enhances solubility and interaction with biological targets (e.g., COX-2) .
  • Demonstrated 13.56% peak area in Alhagi maurorum extracts, correlating with hepatoprotective efficacy .

Unique Flavor Role: Mesifuran contributes to the distinct aroma of Beijing duck broth, unlike thiophene or furanone analogs .

Synthetic Relevance :

  • Mesifuran forms via Pictet–Spengler cyclization/furan hydrolysis, a pathway shared with 3-(2-oxopropyl)piperidin-4-one .

Biological Activity

3-Methyl-2-(2-oxopropyl)furan is an organic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological properties.

Overview of Biological Activities

Recent studies have highlighted the potential of this compound in various biological applications, particularly in antimicrobial and anticancer activities. The compound has been investigated for its effects against several types of pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against bacteria and fungi, making it a candidate for further exploration in pharmacological applications. For instance, one study reported its efficacy against common bacterial strains, suggesting a potential role in developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various cell line assays. Notably, it demonstrated cytotoxic effects on HeLa (cervical cancer), 3T3 (fibroblast), and PC3 (prostate cancer) cell lines. The mechanism appears to involve apoptosis induction, which is critical for therapeutic strategies targeting cancer cells .

Data Table: Summary of Biological Activities

Activity Type Tested Organisms/Cell Lines Results Reference
AntimicrobialBacterial strainsSignificant inhibition observed
AntifungalFungal strainsModerate inhibition
AnticancerHeLa, 3T3, PC3Induced apoptosis
AntileishmanialLeishmania spp.Effective at low concentrations
Anti-inflammatoryVarious modelsReduced inflammation markers

The biological activity of this compound is attributed to its structural features, particularly the furan ring and the oxopropyl group. These components allow the compound to interact with biological targets through mechanisms such as:

  • Covalent Bond Formation : The aldehyde functionality can form covalent bonds with nucleophilic sites in proteins and nucleic acids.
  • Intercalation : The furan ring may intercalate into DNA, disrupting replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.

Case Studies

  • Anticancer Study on HeLa Cells : A study assessing the effects of this compound on HeLa cells found that treatment led to a significant decrease in cell viability after 48 hours, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Efficacy Assessment : In a comparative study, this compound was tested against several bacterial strains, showing a higher inhibition zone compared to control antibiotics, suggesting its potential as a natural antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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